molecular formula C9H13NO2 B13300311 3-Amino-5-propoxyphenol

3-Amino-5-propoxyphenol

Cat. No.: B13300311
M. Wt: 167.20 g/mol
InChI Key: JRXPHRZGSUBMRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-propoxyphenol is an organic compound with the molecular formula C9H13NO2 It is a derivative of phenol, characterized by the presence of an amino group (-NH2) at the third position and a propoxy group (-OCH2CH2CH3) at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-propoxyphenol can be achieved through several methods. One common approach involves the nitration of 5-propoxyphenol, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

Another method involves the direct amination of 5-propoxyphenol using ammonia or an amine under high temperature and pressure conditions. This method may require the use of a catalyst such as copper or nickel to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the industrial production methods.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-propoxyphenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

3-Amino-5-propoxyphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-propoxyphenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the propoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

3-Amino-5-propoxyphenol can be compared with other similar compounds, such as:

    3-Aminophenol: Lacks the propoxy group, making it less lipophilic.

    5-Aminopropoxyphenol: Has the amino group at a different position, affecting its reactivity and biological activity.

    3-Amino-5-ethoxyphenol: Contains an ethoxy group instead of a propoxy group, which can influence its chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

3-amino-5-propoxyphenol

InChI

InChI=1S/C9H13NO2/c1-2-3-12-9-5-7(10)4-8(11)6-9/h4-6,11H,2-3,10H2,1H3

InChI Key

JRXPHRZGSUBMRE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=CC(=C1)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.